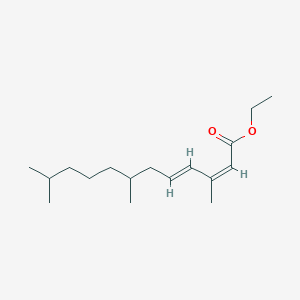

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound belonging to the class of fatty acid esters. These compounds are characterized by the presence of a carboxylic ester derivative of a fatty acid. This specific compound is known for its unique structural configuration, which includes conjugated double bonds at the 2nd and 4th positions, contributing to its distinct chemical properties .

Preparation Methods

The synthesis of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through various methods. One notable method involves the use of Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates. This method ensures high stereoisomeric purity, achieving ≥98% selectivity . Another approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO, yielding the desired product with high selectivity .

Chemical Reactions Analysis

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

Scientific Research Applications

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of fragrances and flavoring agents due to its distinct aroma.

Mechanism of Action

The mechanism of action of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in its structure allow it to participate in various biochemical reactions, influencing cellular pathways and processes. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be compared with other similar compounds such as:

Ethyl (2Z,4E)-2,4-dienamides: These compounds also contain conjugated double bonds and exhibit similar chemical reactivity.

Ethyl (2E,4Z)-2,4-decadienoate: This compound has a similar ester structure but differs in the position and configuration of the double bonds.

Ethyl undeca-2,4-dienoate: This compound is another example of a conjugated diene ester with similar synthetic routes and applications.

This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is a compound of significant interest due to its biological activities and applications in various fields, including agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H30O

- Molecular Weight : 266.43 g/mol

- CAS Number : 41096-47-3

- Structural Characteristics : The compound contains multiple double bonds and a branched alkyl chain, which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Insecticidal Properties :

- This compound has been studied for its effectiveness as an insect growth regulator (IGR). It mimics juvenile hormone activity in insects, disrupting normal development and leading to mortality in various pest species.

- Studies have shown that it can significantly reduce populations of agricultural pests by inhibiting metamorphosis and reproductive capabilities.

-

Antimicrobial Activity :

- Research indicates that this compound possesses antimicrobial properties against several bacterial strains.

- Its effectiveness varies with concentration and exposure time, making it a candidate for further development as a natural preservative or antimicrobial agent.

-

Potential Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It could potentially inhibit pathways associated with inflammation in mammalian cells.

The biological activity of this compound can be attributed to several mechanisms:

- Juvenile Hormone Mimicry : By mimicking juvenile hormones in insects, the compound interferes with normal hormonal signaling pathways essential for growth and reproduction.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes of microbial cells, leading to increased permeability and cell lysis.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

Case Studies

- Insect Control Trials :

- Antimicrobial Efficacy Evaluation :

- Anti-inflammatory Potential Assessment :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H30O |

| Molecular Weight | 266.43 g/mol |

| CAS Number | 41096-47-3 |

| Insecticidal Activity | Effective against H. armigera |

| Antimicrobial Activity | MIC = 0.5 mg/mL against E. coli |

| Anti-inflammatory Effect | 40% reduction in cytokines |

Properties

CAS No. |

41096-47-3 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13- |

InChI Key |

FYQGBXGJFWXIPP-YNBOVDBZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.